molecular formula C7H9FN2 B1472435 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine CAS No. 1551365-81-1

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine

Cat. No.: B1472435
CAS No.: 1551365-81-1
M. Wt: 140.16 g/mol
InChI Key: XLNMWUDWCWGTLK-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a pyridin-4-yl ring, a common pharmacophore in bioactive molecules, and a fluorine atom on its ethanamine backbone. The strategic incorporation of fluorine into potential drug candidates is a established practice to fine-tune their properties, as the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and electronic characteristics . These modifications can lead to enhanced bioavailability and potency in therapeutic agents. As a result, this amine serves as a versatile synthon for researchers designing and developing new fluorinated heterocycles for pharmaceutical and agrochemical applications . All products are for research and development use only and must be handled by qualified personnel. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-2-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7(5-9)6-1-3-10-4-2-6/h1-4,7H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNMWUDWCWGTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-2-(pyridin-4-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fluorine atom attached to a carbon adjacent to a pyridine ring. This configuration influences its biological activity and interaction with various biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including those related to this compound, exhibit significant antitumor properties. For instance, a series of pyridineamide derivatives were synthesized and evaluated for their inhibitory effects against various cancer cell lines, such as A549, HeLa, and MCF-7. The most potent compound in this series showed IC50 values of 3.22 μM against A549 cells, indicating strong cytotoxicity .

Table 1: Antitumor Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
B26A5493.22
B26HeLa4.33
B26MCF-75.82

The structure–activity relationship (SAR) studies suggested that the introduction of electron-withdrawing groups like fluorine significantly enhanced the inhibitory activity against c-Met kinase, a critical target in cancer therapy .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases involved in cell proliferation and survival pathways. The binding affinity to c-Met was confirmed through molecular docking simulations, indicating that structural modifications can lead to improved potency .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest favorable profiles in terms of bioavailability and metabolic stability. For example, certain pyridine derivatives exhibited good oral bioavailability and low toxicity in animal models, making them suitable candidates for further development in therapeutic applications .

Case Studies

Several case studies highlight the efficacy of compounds structurally related to this compound:

  • Antiviral Properties : A study on similar fluorinated compounds revealed potent antiviral activity against HIV, with EC50 values significantly lower than existing treatments . This indicates that modifications to the pyridine structure can enhance antiviral efficacy.
  • Neuroprotective Effects : Research into other pyridine derivatives has shown potential neuroprotective properties by selectively inhibiting nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . This suggests that similar mechanisms may be at play for this compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine serves as a valuable building block for synthesizing more complex organic molecules. It is involved in:

  • Nucleophilic Substitution Reactions: The fluorine atom can be substituted by nucleophiles to form diverse derivatives.
  • Electrophilic Aromatic Substitution: The pyridine ring can react with electrophiles to introduce various functional groups.

These reactions facilitate the development of new compounds with tailored properties for further research and application .

The biological applications of this compound are noteworthy:

  • Potential Anticancer Agents: Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific protein kinases involved in cancer progression.

    A study highlighted the development of related compounds that showed high potency against CDK4 and CDK6, crucial targets in cancer therapy .
  • Neuropharmacological Applications: The compound is being investigated for its effects on neurological pathways, potentially leading to treatments for disorders such as depression or anxiety.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for drugs targeting various diseases:

  • Drug Development: Its unique structure allows for modifications that can enhance bioavailability and selectivity towards biological targets.

Research into its pharmacological profiles is ongoing, aiming to develop new therapeutic agents with improved efficacy and safety profiles .

Case Study 1: Anticancer Activity

A series of studies focused on the synthesis of derivatives from this compound demonstrated promising results in inhibiting cancer cell proliferation. These derivatives were tested against multiple cancer cell lines, showing selective cytotoxicity and reduced side effects compared to existing chemotherapeutics.

Case Study 2: Neuropharmacological Effects

Another research initiative explored the neuropharmacological effects of modified versions of this compound. Animal models were used to assess changes in behavior and neurochemical pathways, revealing potential anxiolytic effects that warrant further investigation.

Comparison with Similar Compounds

Structural Analogs with Fluorine Substitution

The following compounds share a fluorinated ethylamine core but differ in substituent placement or aromatic systems:

Compound Name Molecular Formula Substituents Key Features Reference
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine C₇H₉FN₂ Pyridin-4-yl, β-fluorine Fluorine on ethyl backbone; pyridine as aromatic system
1-(2-Fluoropyridin-4-yl)ethan-1-amine C₇H₉FN₂ 2-Fluoropyridin-4-yl, α-fluorine Fluorine on pyridine ring (position 2); isomer of the main compound
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine C₉H₈F₄N 4-(Trifluoromethyl)phenyl, β-fluorine Trifluoromethylphenyl group instead of pyridine; enhanced lipophilicity
1-(Pyridin-4-yl)ethan-1-amine dihydrochloride C₈H₁₀N₂·2HCl Pyridin-4-yl, no fluorine Lacks fluorine; hydrochloride salt improves solubility

Key Observations :

  • Fluorine Position: The main compound’s β-fluorine (on the ethyl chain) contrasts with 1-(2-fluoropyridin-4-yl)ethan-1-amine (fluorine on pyridine).
  • Aromatic Systems : Replacing pyridine with a trifluoromethylphenyl group () increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the polar pyridinyl group .
  • Salt Forms : The dihydrochloride salt of 1-(pyridin-4-yl)ethan-1-amine () demonstrates how salt formation can improve aqueous solubility for pharmaceutical applications .

Fluorinated Heterocyclic Derivatives

Several fluorinated amines with related heterocyclic cores have been synthesized, as noted in and :

  • Fluorinated Indole/Azaindole Derivatives: Synthesized via deprotonation with NaH and alkylation with 1,4-dibromobutane, followed by coupling with tetrahydroisoquinoline derivatives (e.g., compound 43 in ). These compounds emphasize the role of fluorine in modulating metabolic stability and target affinity .
  • Benzimidazole-Pyridine Hybrids : Patented compounds like (2-Fluoro-5-pyridin-4-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () incorporate fluorophenyl and pyridinyl motifs but with additional functional groups (e.g., imidazole), highlighting the complexity of drug-like molecules compared to the simpler main compound .

Predicted Properties :

  • Boiling Point : 1-(2-Fluoropyridin-4-yl)ethan-1-amine has a predicted boiling point of 228.7±25.0 °C , which may differ from the main compound due to fluorine position .
  • pKa : The predicted pKa of 7.67 for the isomer () suggests moderate basicity, similar to the main compound .

Preparation Methods

Fluoropyridinium Reagent Route

A recent innovative method involves the use of a 2-fluoropyridinium reagent as a fluorine source, connected with a perfluoroalkyl group via a hydrocarbon spacer at the 4-position of the pyridine ring. This reagent releases an electrophilic fluorinating species under mild conditions, facilitating selective fluorination of pyridinyl substrates.

  • Key features:

    • The reagent is synthesized via a microwave-assisted Mizoroki–Heck reaction followed by Sonogashira cross-coupling and hydrogenation steps.
    • The fluoropyridinium reagent efficiently transfers fluorine to the substrate, producing 4-substituted 2-fluoropyridines.
    • The by-product 4-substituted 2-fluoropyridine can be recovered and reused, enhancing sustainability.
  • Reaction conditions:

    • Reactions conducted under argon atmosphere.
    • Use of highly polar solvents such as 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) accelerates the reaction.
    • Room temperature fluorination is achievable with high yields (up to 99%).
  • Yields and purification:

    • Fluorinated products isolated in yields exceeding 90%.
    • Purification by flash solid-phase extraction (FSPE) and solvent extraction techniques.

This method offers a scalable and efficient fluorination strategy for pyridine derivatives, relevant for synthesizing this compound analogs.

Multistep Synthesis via Pyridin-2-yl Intermediates

Another approach uses substituted pyridin-2-amine and pyridine-2-carbaldehyde as starting materials, proceeding through imidazo[1,2-a]pyridine intermediates and subsequent functional group transformations.

  • Method A (Imidazo[1,2-a]pyridine formation):

    • Mixing substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid (TosOH) and 2-isocyanopentane.
    • Stirring at 70 °C for 12 hours.
    • Extraction and purification by silica gel chromatography.
  • Subsequent transformations:

    • Hydrochloric acid/dioxane treatment to modify amine groups.
    • Palladium-catalyzed cross-coupling reactions (e.g., with aryl halides) to introduce fluorinated aryl groups.
    • Reduction and amination steps to yield the target amine.
  • Yields:

    • Intermediate imidazo[1,2-a]pyridines obtained in yields typically around 80-95%.
    • Final fluorinated amines isolated after purification steps such as preparative HPLC.

Though this method is more complex, it allows for structural diversity and fine-tuning of substituents on the pyridine ring.

Reaction Conditions and Optimization

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Mizoroki–Heck reaction 1-bromo-4-iodobenzene, perfluoroalkyl alkene, MW 125 °C (microwave) 1-2 hours 63 Microwave heating improves yield
Sonogashira coupling + hydrogenation Pd catalyst, 2-fluoro-4-(trimethylsilylethynyl)pyridine, H2/Pd-C Room temperature Several hours Good overall Produces 2-fluoropyridine intermediate
Fluoropyridinium reagent fluorination Reagent 1b, HFIP solvent Room temperature 0.5 - 5 hours Up to 99 Highly efficient, recyclable reagent
Imidazo[1,2-a]pyridine formation Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, MeOH 70 °C 12 hours 80-95 Followed by extraction and chromatography
Pd-catalyzed cross-coupling Pd2(dba)3, XantPhos, t-BuONa, aryl halide, toluene 90-110 °C 12 hours Moderate to high For arylation and fluorination

Mechanistic Insights and Research Findings

  • The fluoropyridinium reagent acts as a zwitterionic intermediate, releasing electrophilic triflyl-substituted carbanions that facilitate selective fluorination.
  • Quantum chemical analyses confirm strong C–C covalent bonding between the pyridinium moiety and the anionic carbon, stabilizing the reagent structure.
  • Use of polar solvents like HFIP enhances reaction rates by stabilizing charged intermediates.
  • Recyclability of the fluoropyridine by-product reduces waste and improves cost-efficiency.
  • Pd-catalyzed cross-coupling reactions enable the introduction of fluorinated aryl groups with high regioselectivity and functional group tolerance.

Summary Table: Key Preparation Methods for this compound

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Fluoropyridinium reagent route 4-substituted 2-fluoropyridine derivatives Mizoroki–Heck, Sonogashira coupling, HFIP solvent High yield, mild conditions, recyclable Requires multi-step reagent synthesis
Imidazo[1,2-a]pyridine pathway Pyridin-2-amine, pyridine-2-carbaldehyde TosOH, Pd catalysis, cross-coupling Structural diversity, robust protocols Longer reaction times, multiple steps

Q & A

Q. What synthetic routes are recommended for 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine, and how can purity be optimized?

While detailed synthetic protocols are not explicitly documented, analogous fluorinated amines are typically synthesized via nucleophilic substitution or cross-coupling reactions under inert conditions (e.g., using dry solvents and nitrogen atmospheres). Key challenges include controlling regioselectivity and minimizing by-products. Purification often employs column chromatography or recrystallization, with purity confirmed via HPLC (>95%) and structural validation by 1H^{1}\text{H}/19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural integrity of this compound?

Standard characterization involves:

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and fluorine integration.
  • Mass spectrometry : HRMS or LC-MS to verify molecular weight and isotopic patterns.
  • Elemental analysis : To validate empirical formula (C7_7H9_9FN2_2). Cross-referencing with spectral databases (e.g., PubChem) is advised to resolve ambiguities .

Q. What stability considerations are critical for handling and storing this compound?

The compound is sensitive to moisture and oxidation. Storage recommendations:

  • Temperature : -20°C in sealed, argon-purged vials.
  • Monitoring : Regular NMR or LC-MS analysis to detect hydrolysis or decomposition.
  • Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps .

Advanced Research Questions

Q. How does the fluorine atom influence the compound’s bioactivity compared to non-fluorinated analogs?

Fluorine enhances electronegativity and metabolic stability, improving membrane permeability and resistance to cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs (e.g., 2-(pyridin-4-yl)ethan-1-amine) can quantify these effects via:

  • Pharmacokinetic assays : Measuring plasma half-life and clearance rates.
  • Receptor binding studies : Surface plasmon resonance (SPR) or radioligand displacement to assess affinity changes .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Mitigation strategies include:

  • Replication : Independent synthesis and testing across multiple labs.
  • Standardization : Adopting uniform assay protocols (e.g., fixed IC50_{50} determination methods).
  • Impurity profiling : LC-MS/MS to identify by-products that may interfere with activity .

Q. How can computational methods predict the compound’s interaction with neurological targets?

In silico approaches :

  • Molecular docking : Use software like AutoDock Vina to model binding to dopamine or serotonin receptors.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR modeling : Correlate structural features (e.g., fluorine’s van der Waals radius) with activity data from analogs .

Q. What functionalization strategies enhance the pyridine moiety for targeted drug design?

The pyridine ring enables π-π stacking with aromatic residues in enzymes/receptors. Functionalization methods:

  • Electrophilic substitution : Introduce sulfonyl or acyl groups at the 3-position to modulate electron density.
  • Metal-catalyzed coupling : Suzuki-Miyaura reactions to attach bioisosteric groups (e.g., thiophene for improved lipophilicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine

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